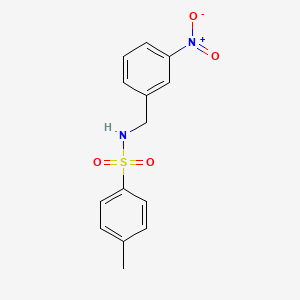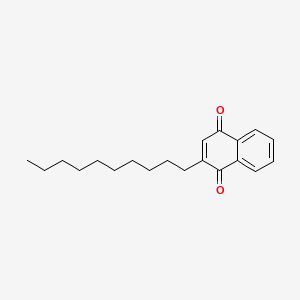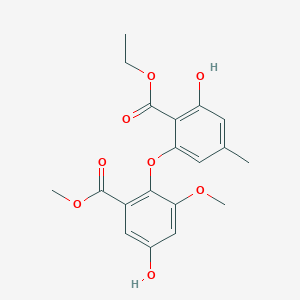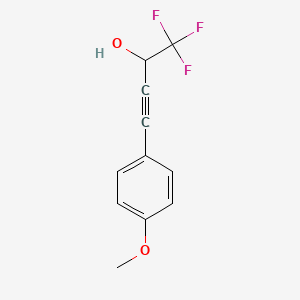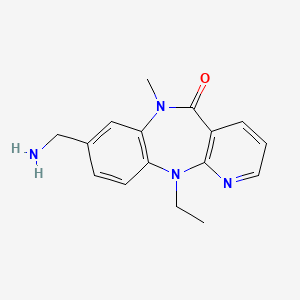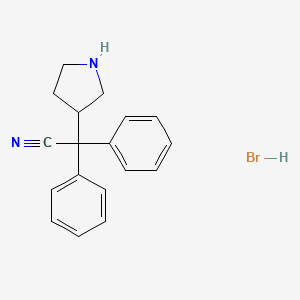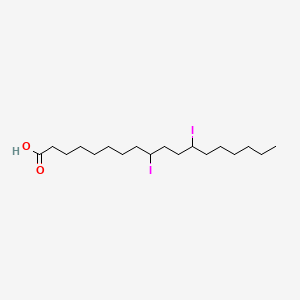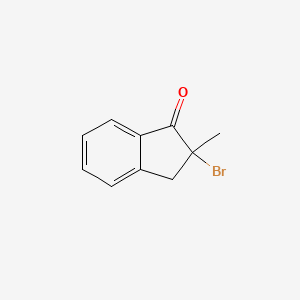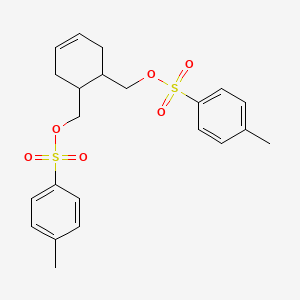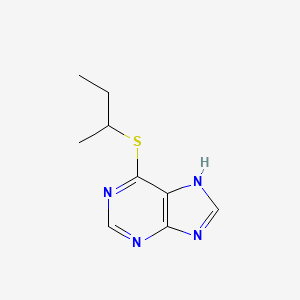
1H-Purine, 6-((1-methylpropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine, 6-((1-methylpropyl)thio)- is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 1-methylpropylthio group at the 6th position of the purine ring
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6-((1-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the alkylation of 6-mercaptopurine with 1-bromobutane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-mercaptopurine
Reagent: 1-bromobutane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions
The reaction yields 1H-Purine, 6-((1-methylpropyl)thio)- as the major product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Purine, 6-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6th position, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-((1-methylpropyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-((1-methylpropyl)thio)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By inhibiting these enzymes, the compound disrupts the synthesis and recycling of purine nucleotides, leading to a decrease in cellular proliferation and viral replication.
Vergleich Mit ähnlichen Verbindungen
1H-Purine, 6-((1-methylpropyl)thio)- can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It differs from 1H-Purine, 6-((1-methylpropyl)thio)- by the absence of the 1-methylpropylthio group.
6-Thioguanine: Another purine analog with anticancer properties. It has a thiol group at the 6th position instead of the 1-methylpropylthio group.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. It lacks the thio group present in 1H-Purine, 6-((1-methylpropyl)thio)-.
The uniqueness of 1H-Purine, 6-((1-methylpropyl)thio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
82499-07-8 |
|---|---|
Molekularformel |
C9H12N4S |
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
6-butan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
InChI-Schlüssel |
YLMWMBWJGSIKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
